tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound with the molecular formula C10H17ClN2O4S. This compound is notable for its unique spirocyclic structure, which includes a chlorosulfonyl group and a tert-butyl ester. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via a chlorosulfonation reaction, typically using chlorosulfonic acid or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding amine.
Oxidation Reactions: Oxidation of the spirocyclic core can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, primary amines, or alcohols under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modification of their activity. The spirocyclic structure provides stability and specificity to these interactions, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Lacks the chlorosulfonyl group but shares the spirocyclic core.
tert-Butyl 6-(methanesulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate: Contains a methanesulfonyl group instead of a chlorosulfonyl group.
tert-Butyl 6-(bromosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate: Contains a bromosulfonyl group instead of a chlorosulfonyl group.
Uniqueness
The presence of the chlorosulfonyl group in tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new chemical entities with specific properties and applications.
Properties
CAS No. |
2703778-91-8 |
---|---|
Molecular Formula |
C11H18ClNO4S |
Molecular Weight |
295.8 |
Purity |
95 |
Origin of Product |
United States |
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